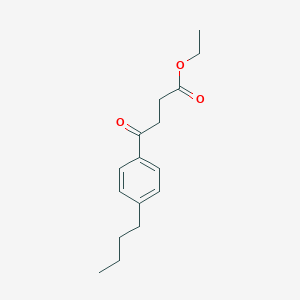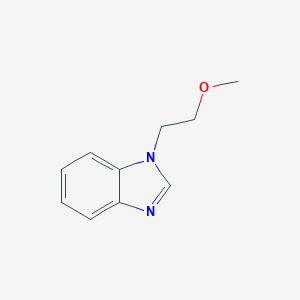
1-(2-Methoxyethyl)benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethyl)benzimidazole is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation in the body. Additionally, this compound has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. It also reduces inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of neurotransmitters, potentially improving cognitive function in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxyethyl)benzimidazole in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, allowing for consistent results in experiments. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. Additionally, the high cost of synthesis may make it difficult to use this compound in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyethyl)benzimidazole. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of using this compound in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating neurodegenerative diseases. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in long-term studies.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
| 118468-98-7 | |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-8-11-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
JEUJFDMULHJHDL-UHFFFAOYSA-N |
SMILES |
COCCN1C=NC2=CC=CC=C21 |
SMILES canonique |
COCCN1C=NC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

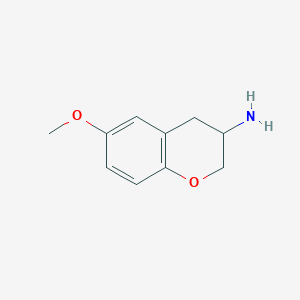
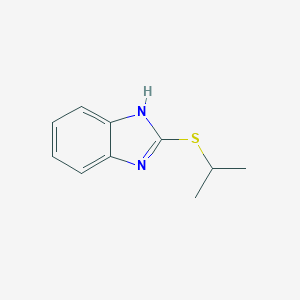
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
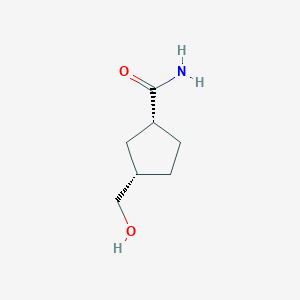
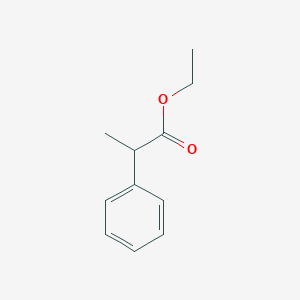
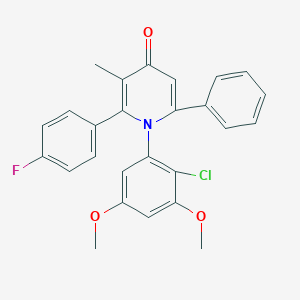
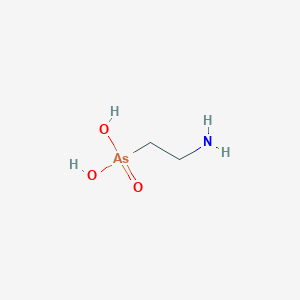
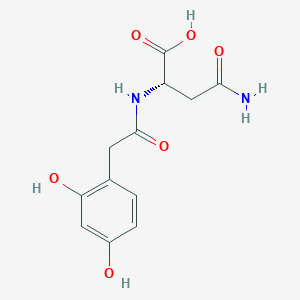
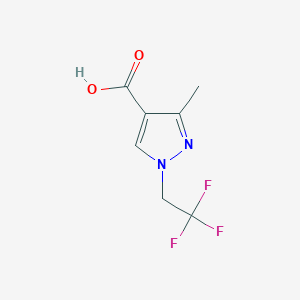
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

